1-Methylpsilocin (1-methyl-4-hydroxy-N,N-dimethyltryptamine, CAS 1465-16-3) is a synthetic tryptamine derivative and the N1-methylated analog of psilocin. In neuropharmacological research and drug development, it serves as a highly selective 5-HT2C receptor agonist and 5-HT2B inverse agonist . Unlike classical non-selective tryptamines, 1-methylpsilocin is procured specifically to isolate 5-HT2C-mediated therapeutic pathways—such as those relevant to obsessive-compulsive disorder (OCD), cluster headaches, and metabolic regulation—without the confounding off-target receptor activation typical of its parent compound [1].
Substituting 1-methylpsilocin with generic psilocin or other classical tryptamines fundamentally compromises assay specificity and safety modeling workflows. Psilocin acts as a broad-spectrum mixed agonist across 5-HT1A, 5-HT2A, and 5-HT2C receptors, making it impossible to decouple 5-HT2C-driven anti-compulsive effects from 5-HT2A-driven hallucinogenic responses or 5-HT1A-mediated locomotor suppression[1]. Furthermore, classical tryptamines typically exhibit 5-HT2B agonism, which is associated with cardiac valvulopathy in chronic dosing. 1-Methylpsilocin’s unique profile as a 5-HT2B inverse agonist and selective 5-HT2C agonist makes it irreplaceable for chronic dosing models and receptor-specific behavioral assays where off-target toxicity or behavioral confounding is unacceptable [2].
In vitro binding and functional assays demonstrate that 1-methylpsilocin exhibits an IC50 of 12 nM at the 5-HT2C receptor compared to an IC50 of 633 nM at the 5-HT2A receptor . This represents a >52-fold selectivity for 5-HT2C. In contrast, the unmethylated baseline, psilocin, functions as a non-selective mixed agonist across both subtypes [1].
| Evidence Dimension | Receptor Activation (IC50) |
| Target Compound Data | 12 nM (5-HT2C) / 633 nM (5-HT2A) |
| Comparator Or Baseline | Psilocin (Non-selective mixed agonist) |
| Quantified Difference | >52-fold preference for 5-HT2C over 5-HT2A |
| Conditions | In vitro receptor functional assays |
Enables researchers to isolate 5-HT2C-mediated therapeutic effects from 5-HT2A-mediated hallucinogenic liabilities in drug discovery pipelines.
While classical serotonergic psychedelics like psilocin typically act as agonists at the 5-HT2B receptor—a mechanism directly linked to cardiac valvulopathy—1-methylpsilocin displays high affinity (Ki = 38 nM) but functions as an inverse agonist at this site .
| Evidence Dimension | 5-HT2B Functional Activity |
| Target Compound Data | Inverse agonist (Ki = 38 nM) |
| Comparator Or Baseline | Classical tryptamines / Psilocin (5-HT2B agonists) |
| Quantified Difference | Complete reversal of functional activity (inverse agonism vs. agonism) |
| Conditions | In vitro radioligand binding and functional assays |
Critical for developing chronic-use neurotherapeutics where 5-HT2B-mediated cardiotoxicity must be strictly avoided.
In behavioral pattern monitor (BPM) assays in mice, psilocin significantly decreases locomotor activity via 5-HT1A receptor agonism. Conversely, 1-methylpsilocin exhibits very low affinity for 5-HT1A (Ki = 358 nM) and is functionally inactive at this receptor, producing no 5-HT1A-mediated locomotor suppression even at doses that robustly induce other behavioral responses [1].
| Evidence Dimension | 5-HT1A Affinity and Locomotor Suppression |
| Target Compound Data | Ki = 358 nM (Functionally inactive in BPM) |
| Comparator Or Baseline | Psilocin (Potent 5-HT1A agonist, suppresses locomotion) |
| Quantified Difference | ~7-fold lower affinity and complete absence of 5-HT1A behavioral effects |
| Conditions | Mouse Behavioral Pattern Monitor (BPM) in vivo assays |
Prevents locomotor suppression from confounding behavioral data in preclinical models of psychiatric disorders, ensuring reproducible laboratory workflows.
Due to its potent and selective 5-HT2C agonism, 1-methylpsilocin is the preferred tryptamine standard for in vivo models of OCD, such as 5-HT-evoked scratching assays [1]. It allows researchers to evaluate anti-compulsive efficacy without the 5-HT2A-mediated hallucinogenic effects that complicate the use of psilocin.
Because it acts as an inverse agonist at the 5-HT2B receptor, 1-methylpsilocin is utilized as a critical reference compound in cardiotoxicity screening [1]. It is highly valuable for drug design programs aiming to engineer out the valvulopathy risks associated with chronic administration of serotonergic drugs.
In complex behavioral assays where locomotor activity must remain uncompromised, 1-methylpsilocin is selected over psilocin or 5-MeO-DMT [2]. Its functional inactivity at the 5-HT1A receptor ensures that baseline motor function is preserved, providing cleaner and more reproducible data readouts in psychiatric disease models.